molecular formula C6H6N4 B015760 4-Amino-2-methylpyrimidine-5-carbonitrile CAS No. 698-29-3

4-Amino-2-methylpyrimidine-5-carbonitrile

Cat. No.: B015760
CAS No.: 698-29-3
M. Wt: 134.14 g/mol
InChI Key: YBPNIILOUYAGIF-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyrimidine-5-carbonitrile: is an organic compound with the molecular formula C6H6N4. It is a pyrimidine derivative characterized by the presence of an amino group at the fourth position, a methyl group at the second position, and a nitrile group at the fifth position.

Scientific Research Applications

Chemistry: 4-Amino-2-methylpyrimidine-5-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its structural features make it a candidate for exploring interactions with biological macromolecules .

Medicine: Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-amino-2-methylpyrimidine-5-carbonitrile involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate. This intermediate then undergoes condensation with acetamidine to yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-2-methylpyrimidine-5-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific pH conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives such as nitro compounds.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-amino-2-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

    4-Amino-2-methylpyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Methyl-4,5-diaminopyrimidine: Contains an additional amino group, which may alter its reactivity and biological activity.

    4-Amino-5-hydroxymethyl-2-methylpyrimidine:

Uniqueness: 4-Amino-2-methylpyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carbonitrile
Source PubChem
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InChI

InChI=1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBPNIILOUYAGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220093
Record name 4-Amino-2-methylpyrimidine-5-carbonitrile
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Molecular Weight

134.14 g/mol
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CAS No.

698-29-3
Record name 4-Amino-2-methyl-5-pyrimidinecarbonitrile
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Synthesis routes and methods

Procedure details

1.6 g. of potassium carbonate and 0.1 g. of potassium ferricyanide are added to a suspension of 1.35 g. of 4-amino-5-cyano-1,6-dihydro-2-methyl-pyrimidine in 25 ml. of water. A moderately strong stream of chlorine gas is bubbled through the mixture, which has been cooled to 10° C. with stirring. Initially, all the reactants are dissolved. Subsequently, a precipitate forms. The reaction is completed when excess chlorine is detectable. The reaction normally takes 3 hours. The 4-amino-5-cyano-2-methyl-pyrimidine obtained after re-precipitation from dilute sulfuric acid/dilute sodium hydroxide, has a melting point of 258°-259° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the industrial applications of 4-Amino-2-methylpyrimidine-5-carbonitrile?

A1: this compound serves as a crucial intermediate in the production of Vitamin B1 (Thiamine) []. It is not directly used in industrial applications outside of this context. The research paper focuses on developing efficient and scalable synthetic routes for this compound to facilitate the large-scale production of Vitamin B1, which is essential for human health and widely used in the food and pharmaceutical industries.

Q2: Can you describe the two synthetic methods for this compound discussed in the paper?

A2: The paper outlines two distinct synthetic approaches for this compound []:

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